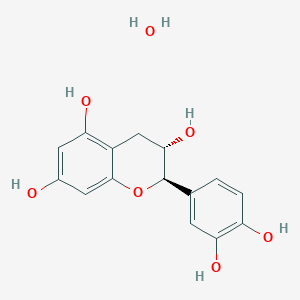

(+)-Catechin Hydrate

Vue d'ensemble

Description

(+)-catechin monohydrate is the monohydrate of (+)-catechin. It has a role as a geroprotector. It contains a (+)-catechin.

Mécanisme D'action

Target of Action

It is known that catechins, a class of compounds to which (+)-catechin hydrate belongs, interact with a variety of molecular targets, including enzymes, receptors, and signaling pathways . These interactions can influence cellular processes and contribute to the compound’s biological effects .

Mode of Action

As a catechin, it is likely to interact with its targets through non-covalent interactions, such as hydrogen bonding and hydrophobic interactions . These interactions can alter the activity of the target molecules, leading to changes in cellular processes .

Biochemical Pathways

Catechins are known to influence several pathways, including those involved in inflammation, oxidative stress, and cell signaling . The downstream effects of these pathway alterations can include changes in gene expression, cellular metabolism, and cell survival .

Pharmacokinetics

It is known that catechins are generally well-absorbed and can be distributed throughout the body . The bioavailability of catechins can be influenced by factors such as the presence of other compounds and the individual’s metabolic capacity .

Result of Action

Catechins are known to have antioxidant, anti-inflammatory, and anticancer effects . These effects are likely the result of the compound’s interactions with its molecular targets and its influence on biochemical pathways .

Action Environment

Environmental factors can influence the action, efficacy, and stability of this compound. For example, factors such as temperature, pH, and the presence of other compounds can affect the compound’s stability and its interactions with its targets . Additionally, the individual’s physiological environment, including their metabolic capacity and the presence of other compounds, can influence the compound’s efficacy .

Activité Biologique

(+)-Catechin hydrate (CH) is a flavonoid commonly found in various plants, especially in green tea and red wine. It has garnered attention for its diverse biological activities, particularly its antioxidant, anticancer, and neuroprotective properties. This article synthesizes current research findings on the biological activity of this compound, supported by data tables and case studies.

Antioxidant Activity

One of the primary biological activities of this compound is its antioxidant effect . Catechins are known to scavenge free radicals and reduce oxidative stress, which is implicated in various diseases.

- Mechanism : CH reduces reactive oxygen species (ROS) levels, which can lead to cellular damage. This effect is mediated through the upregulation of antioxidant enzymes such as superoxide dismutase (SOD) and catalase (CAT) .

| Study | Method | Findings |

|---|---|---|

| In vivo (mice) | CH increased SOD and CAT levels, indicating enhanced antioxidant capacity. |

Anticancer Activity

Research has demonstrated that this compound exhibits significant anticancer properties , particularly against breast cancer cells.

- Cell Proliferation : A study showed that CH inhibited the proliferation of MCF-7 human breast cancer cells by inducing apoptosis. The exposure to CH resulted in a significant increase in apoptotic markers such as caspase-3, -8, -9, and p53 in a dose-dependent manner .

| Concentration (μg/ml) | Apoptosis Rate (%) (24h) | Apoptosis Rate (%) (48h) |

|---|---|---|

| 150 | 40.7 | 43.73 |

| 300 | 41.16 | 52.95 |

- Mechanism : The induction of apoptosis was linked to the modulation of pro-apoptotic genes, suggesting that CH may serve as a potential chemotherapeutic agent for breast cancer treatment .

Neuroprotective Effects

This compound also shows promise in neuroprotection , particularly in ischemic conditions.

- Study Findings : In a model of spinal cord ischemia, CH demonstrated protective effects against neuronal injury by enhancing antioxidant enzyme activity and reducing oxidative stress markers .

| Treatment Group | SOD Level Increase (%) | CAT Level Increase (%) |

|---|---|---|

| Control | - | - |

| CH (20 mg/kg) | Significant | Significant |

Sexual Function Enhancement

Recent studies have explored the effects of this compound on sexual function .

- In Vivo Study : In Sprague Dawley rats, administration of CH improved sexual behavior without toxicity to the male reproductive system. Parameters such as mounting frequency and intromission were significantly enhanced .

| Treatment Group | Mount Frequency Increase (%) | Intromission Frequency Increase (%) |

|---|---|---|

| Vehicle Control | - | - |

| This compound | Significant | Significant |

Applications De Recherche Scientifique

Therapeutic Applications

1.1 Cardiovascular Health

Research indicates that catechins can improve cardiovascular health by enhancing endothelial function and reducing oxidative stress. A study demonstrated that (+)-catechin hydrate could lower blood pressure and improve lipid profiles in animal models, suggesting its potential as a natural therapeutic agent for cardiovascular diseases .

1.2 Sexual Function Enhancement

In a study involving male rats, this compound was administered to evaluate its effects on sexual behavior. The results showed significant improvements in mounting and intromission frequencies without any observed toxicity to the reproductive system. This suggests that this compound may have aphrodisiac properties .

1.3 Anti-cancer Properties

This compound has been studied for its anticancer effects, particularly against breast cancer cells (MCF-7). It induces apoptosis through the activation of specific apoptotic pathways, highlighting its potential as an adjunct treatment in cancer therapy . Additionally, it has shown promise in inhibiting the proliferation of other cancer cell lines, indicating broad applicability in oncology .

Antioxidant and Anti-inflammatory Effects

2.1 Antioxidant Activity

The antioxidant capacity of this compound is well-documented. It scavenges free radicals and reduces oxidative stress, which is implicated in various chronic diseases. This property makes it a valuable ingredient in dietary supplements aimed at promoting health and longevity .

2.2 Anti-inflammatory Effects

In models of chronic pancreatitis, this compound has exhibited anti-inflammatory effects by inhibiting the activation of pancreatic stellate cells and reducing extracellular matrix production. This suggests its utility in managing fibrotic diseases and conditions characterized by inflammation .

Biochemical Applications

3.1 Urease Inhibition

This compound has been shown to inhibit urease activity in bacterial strains associated with urinary tract infections. This property can be leveraged in developing treatments for infections caused by urease-producing bacteria .

3.2 Dye Production

Research has explored the use of this compound in dye production through oxidation reactions to form catechinone. The efficiency of dye production is significantly enhanced when using a water/ethanol mixed solution compared to aqueous solutions alone, showcasing its potential industrial applications .

Environmental Applications

4.1 Bioremediation

Recent studies suggest that catechins can play a role in bioremediation processes due to their ability to bind heavy metals and other pollutants. This property could be harnessed to develop eco-friendly methods for cleaning contaminated environments .

Summary of Findings

The diverse applications of this compound highlight its significance across multiple domains:

| Application Area | Details |

|---|---|

| Therapeutic | Enhances cardiovascular health; improves sexual function; exhibits anti-cancer properties |

| Antioxidant | Scavenges free radicals; reduces oxidative stress |

| Anti-inflammatory | Inhibits inflammatory pathways; shows efficacy in chronic pancreatitis |

| Biochemical | Inhibits urease activity; used in dye production |

| Environmental | Potential for bioremediation through binding heavy metals |

Propriétés

IUPAC Name |

(2R,3S)-2-(3,4-dihydroxyphenyl)-3,4-dihydro-2H-chromene-3,5,7-triol;hydrate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H14O6.H2O/c16-8-4-11(18)9-6-13(20)15(21-14(9)5-8)7-1-2-10(17)12(19)3-7;/h1-5,13,15-20H,6H2;1H2/t13-,15+;/m0./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OFUMQWOJBVNKLR-NQQJLSKUSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C(C(OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1[C@@H]([C@H](OC2=CC(=CC(=C21)O)O)C3=CC(=C(C=C3)O)O)O.O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H16O7 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801007988 | |

| Record name | (+)-Catechin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

308.28 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

88191-48-4, 225937-10-0 | |

| Record name | (+)-Catechin hydrate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=88191-48-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2H-1-Benzopyran-3,5,7-triol, 2-(3,4-dihydroxyphenyl)-3,4-dihydro-, monohydrate, (2R-trans)- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0088191484 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | (+)-Catechin monohydrate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801007988 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Cianidanol hydrate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.